molecular formula C12H14Cl2N2O5 B7092604 2,5-dichloro-3-hydroxy-N'-(2-hydroxy-2-methylpropanoyl)-6-methoxybenzohydrazide

2,5-dichloro-3-hydroxy-N'-(2-hydroxy-2-methylpropanoyl)-6-methoxybenzohydrazide

Cat. No.: B7092604
M. Wt: 337.15 g/mol
InChI Key: LTSLORAAHKRBSR-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-hydroxy-N’-(2-hydroxy-2-methylpropanoyl)-6-methoxybenzohydrazide is a complex organic compound characterized by its unique chemical structure, which includes multiple functional groups such as hydroxyl, methoxy, and hydrazide. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-3-hydroxy-N’-(2-hydroxy-2-methylpropanoyl)-6-methoxybenzohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid and 2-hydroxy-2-methylpropanoic acid.

    Formation of Intermediate: The initial step involves the esterification of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid with 2-hydroxy-2-methylpropanoic acid under acidic conditions to form an ester intermediate.

    Hydrazide Formation: The ester intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative.

    Final Product: The final step involves the purification of the product through recrystallization or chromatographic techniques to obtain pure 2,5-dichloro-3-hydroxy-N’-(2-hydroxy-2-methylpropanoyl)-6-methoxybenzohydrazide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups present in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzohydrazides.

Scientific Research Applications

Chemistry

In chemistry, 2,5-dichloro-3-hydroxy-N’-(2-hydroxy-2-methylpropanoyl)-6-methoxybenzohydrazide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action and efficacy in treating various diseases, aiming to develop new medications.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its functional groups allow for diverse chemical modifications, making it valuable in material science.

Mechanism of Action

The mechanism by which 2,5-dichloro-3-hydroxy-N’-(2-hydroxy-2-methylpropanoyl)-6-methoxybenzohydrazide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s hydrazide group can form covalent bonds with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid: Shares a similar core structure but lacks the hydrazide and 2-hydroxy-2-methylpropanoyl groups.

    2,5-Dichloro-3-hydroxybenzohydrazide: Similar but without the methoxy and 2-hydroxy-2-methylpropanoyl groups.

Uniqueness

What sets 2,5-dichloro-3-hydroxy-N’-(2-hydroxy-2-methylpropanoyl)-6-methoxybenzohydrazide apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,5-dichloro-3-hydroxy-N'-(2-hydroxy-2-methylpropanoyl)-6-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O5/c1-12(2,20)11(19)16-15-10(18)7-8(14)6(17)4-5(13)9(7)21-3/h4,17,20H,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSLORAAHKRBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NNC(=O)C1=C(C(=CC(=C1OC)Cl)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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